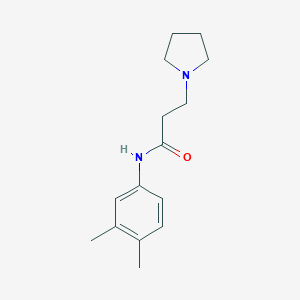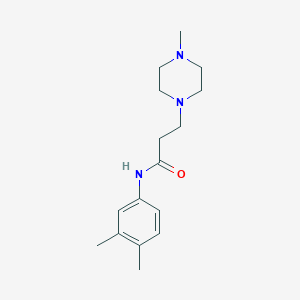
3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,3-DIHYDRO-1H-INDEN-5-YL)PROPANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide is a complex organic compound with the molecular formula C25H31N3O It is characterized by the presence of a piperazine ring substituted with a cinnamyl group and an indane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Cinnamyl Substitution: The piperazine ring is then reacted with cinnamyl chloride in the presence of a base such as sodium hydride to introduce the cinnamyl group.
Indane Derivative Formation: The indane moiety is synthesized separately through the reduction of indanone using a reducing agent like sodium borohydride.
Amide Bond Formation: Finally, the cinnamyl-substituted piperazine is coupled with the indane derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The cinnamyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Benzylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide
- 3-(4-Phenylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide
Uniqueness
3-(4-Cinnamylpiperazino)-N~1~-(2,3-dihydro-1H-inden-5-yl)propanamide is unique due to the presence of the cinnamyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C25H31N3O |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-inden-5-yl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C25H31N3O/c29-25(26-24-12-11-22-9-4-10-23(22)20-24)13-15-28-18-16-27(17-19-28)14-5-8-21-6-2-1-3-7-21/h1-3,5-8,11-12,20H,4,9-10,13-19H2,(H,26,29)/b8-5+ |
Clé InChI |
ZQEQBRYAHFGBFC-VMPITWQZSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CC=CC4=CC=CC=C4 |
SMILES isomérique |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)C/C=C/C4=CC=CC=C4 |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CC=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248068.png)



![Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248077.png)





![N-(3,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248088.png)



